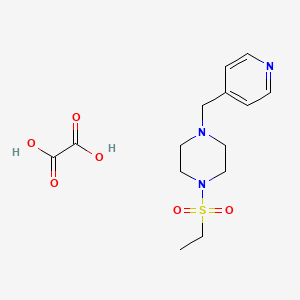

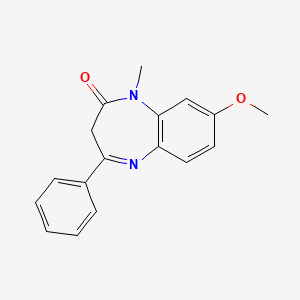

1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a member of the piperazine family and is known for its ability to modulate various physiological and biochemical processes. In

Aplicaciones Científicas De Investigación

Antibacterial Agents Development

Research has explored the development of various antibacterial agents, focusing on compounds with a structure similar to 1-(ethylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate. For instance, studies have prepared a range of compounds with potential antibacterial activity, highlighting the structural modification processes such as alkylation, acylation, sulfonylation, or addition of isocyanates to piperazine nitrogen to enhance efficacy against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Enhancement of Drug Metabolism Understanding

The oxidative metabolism of Lu AA21004, a novel antidepressant, was studied to understand its metabolic pathways, identifying the key enzymes involved. This research is critical for developing drugs with improved efficacy and safety profiles, providing insights into how similar compounds, including this compound, could be metabolized in the human body (Hvenegaard et al., 2012).

HIV-1 Reverse Transcriptase Inhibitors

The quest for novel non-nucleoside HIV-1 reverse transcriptase inhibitors led to the synthesis and evaluation of bis(heteroaryl)piperazines, demonstrating the pivotal role of the piperazine scaffold in enhancing the potency of antiretroviral drugs. This research avenue underscores the potential of compounds like this compound in the development of new therapeutic agents for HIV (Romero et al., 1994).

Advanced Materials and Polymer Chemistry

The sulfomethylation of piperazine and various polyazamacrocycles for creating mixed-side-chain macrocyclic chelates showcases the versatility of piperazine derivatives in synthesizing novel materials with potential applications in medicine, industry, and environmental remediation. This research highlights the chemical reactivity of piperazine structures, paving the way for innovative uses of this compound in material science (van Westrenen & Sherry, 1992).

Cancer Research and Therapeutics

Investigations into the synthesis and bioactivity of piperazine derivatives for combating HIV-1 reverse transcriptase have laid the groundwork for exploring these compounds in cancer research. The structural flexibility and functionalization potential of piperazine derivatives make them promising candidates for designing new anticancer drugs, suggesting that similar strategies could be employed to harness the therapeutic potential of this compound in oncology (Romero et al., 1994).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-ethylsulfonyl-4-(pyridin-4-ylmethyl)piperazine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S.C2H2O4/c1-2-18(16,17)15-9-7-14(8-10-15)11-12-3-5-13-6-4-12;3-1(4)2(5)6/h3-6H,2,7-11H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXNUODYNCWTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5523282.png)

![(3R*,4S*)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5523283.png)

![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)

![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)

![(1R*,5R*)-6-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5523303.png)

![4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5523305.png)

![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)

![N'-(3-chlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5523331.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5523333.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B5523334.png)